N,N-Dimethylalanylbenzocaine
Description
N,N-Dimethylalanylbenzocaine is a derivative of benzocaine (ethyl 4-aminobenzoate), a well-known local anesthetic. The compound is synthesized by coupling N,N-dimethylalanine to the amino group of benzocaine, forming an amide bond. This modification introduces a dimethylated alanine moiety, enhancing its physicochemical and pharmacological properties compared to unmodified benzocaine . The molecular formula of this compound is inferred to be C14H20N2O3, combining benzocaine’s aromatic core (C9H11NO2) with N,N-dimethylalanine (C5H11NO2).
Key structural features:
- Benzocaine backbone: Retains the ethyl 4-aminobenzoate structure, critical for local anesthetic activity.
Properties
CAS No. |
80317-97-1 |
|---|---|
Molecular Formula |
C14H21ClN2O3 |
Molecular Weight |
300.78 g/mol |
IUPAC Name |
ethyl 4-[3-(dimethylamino)propanoylamino]benzoate;hydrochloride |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-4-19-14(18)11-5-7-12(8-6-11)15-13(17)9-10-16(2)3;/h5-8H,4,9-10H2,1-3H3,(H,15,17);1H |
InChI Key |
QNQFINODOCGQCK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN(C)C.Cl |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN(C)C.Cl |
Synonyms |
JK-43 N,N-dimethyl-D,L-alanylbenzocaine hydrochloride N,N-dimethylalanylbenzocaine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Benzocaine (Ethyl 4-Aminobenzoate)
- Structure : Lacks the dimethylalanyl group; primary amine at the 4-position.
- Properties :
- Low water solubility (0.4 mg/mL) due to the hydrophobic aromatic ring.
- Rapid metabolism by esterases, leading to short duration of action.
- Key Difference : N,N-Dimethylalanylbenzocaine’s tertiary amine and amide bond likely improve solubility and metabolic stability .
Procaine
- Structure: Contains a diethylaminoethyl group linked via an ester bond to 4-aminobenzoic acid.
- Properties :
- Higher water solubility than benzocaine due to the ionizable tertiary amine.
- Shorter half-life due to esterase hydrolysis.
- Comparison : this compound’s amide bond may confer greater resistance to hydrolysis, extending its duration of action.
N,N-Dimethyl-L-Phenylalanine
- Structure: A dimethylated amino acid with a benzene ring (C11H15NO2).
- Properties: Increased lipophilicity compared to non-methylated phenylalanine. Used in peptide synthesis to modulate membrane permeability.
- Relevance : Highlights how dimethylation alters solubility and interaction with biological membranes, a feature shared with this compound .
N,N-Dimethylbenzylamine
- Structure : Tertiary amine with a benzyl group (C9H13N).
- Properties :
- Used as a catalyst in polyurethane production.
- High reactivity due to the lone pair on the nitrogen.
- Contrast: While structurally similar in having a benzene ring and dimethylamino group, N,N-Dimethylbenzylamine lacks the ester and amide functional groups critical for anesthetic activity .
Physicochemical and Pharmacological Properties
| Compound | Molecular Weight | Water Solubility | logP (Lipophilicity) | Half-Life |
|---|---|---|---|---|
| Benzocaine | 165.19 g/mol | 0.4 mg/mL | 2.5 | 0.5–1 hr |
| Procaine | 236.31 g/mol | 5 mg/mL | 1.1 | 1–2 hr |
| This compound* | 278.32 g/mol | ~3–5 mg/mL | 1.8 | 2–4 hr |
| N,N-Dimethylbenzylamine | 135.21 g/mol | Miscible | 1.2 | N/A |
*Estimated values based on structural analogs.
Key Findings :
- The amide bond likely reduces susceptibility to esterase degradation, a limitation of procaine and benzocaine .
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